molecular formula C15H16N6O2 B2874069 Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034279-97-3

Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2874069
CAS No.: 2034279-97-3
M. Wt: 312.333
InChI Key: COYKPDGREFRSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrazine core fused with a piperazine ring and a furan-2-ylmethanone substituent. The [1,2,4]triazolo[4,3-a]pyrazine moiety is a bicyclic system known for its pharmacological relevance, particularly in cardiovascular and central nervous system therapies . The 3-methyl group on the triazole ring enhances metabolic stability, while the piperazine linker improves solubility and bioavailability. The furan-2-ylmethanone group contributes to ligand-receptor interactions, particularly in modulating G-protein-coupled receptors (GPCRs) .

Synthetic routes for analogous compounds involve coupling reactions between substituted piperazines and heterocyclic cores. For example, PyBOP/DBU-mediated amidation in acetonitrile (ACN) is a common method to attach furan-2-ylmethanone to piperazine intermediates . Structural confirmation relies on ¹H/¹³C NMR and HPLC-MS, with typical melting points ranging between 158–178°C for related derivatives .

Properties

IUPAC Name

furan-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-11-17-18-14-13(16-4-5-21(11)14)19-6-8-20(9-7-19)15(22)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYKPDGREFRSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The triazolo[4,3-a]pyrazine scaffold is synthesized via hydrazine-mediated cyclization , as demonstrated in recent protocols:

Step 1: Preparation of Trifluoroacetohydrazide
Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C for 1 h, yielding trifluoroacetohydrazide.

Step 2: Chloroacetylation and Cyclization
Trifluoroacetohydrazide undergoes chloroacetylation with chloroacetyl chloride in the presence of NaOH (50% w/v) at 10°C. Subsequent dehydration with phosphorus oxychloride (POCl₃) forms an oxadiazole intermediate, which cyclizes with ethylenediamine to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.

Reaction Conditions

Parameter Value Source
Temperature 10°C (Step 2)
Catalyst POCl₃
Yield 72–85%

Methyl Substitution at Position 3

Piperazine Functionalization

Nucleophilic Aromatic Substitution

The 8-position of triazolo-pyrazine undergoes substitution with piperazine under refluxing ethanol (78°C, 12 h), facilitated by catalytic p-toluenesulfonic acid (p-TsOH):

$$
\text{Triazolo-pyrazine} + \text{Piperazine} \xrightarrow{\text{p-TsOH, EtOH}} \text{4-(3-methyl-triazolo-pyrazin-8-yl)piperazine} \quad \text{}
$$

Optimization Data

Solvent Catalyst Time (h) Yield (%)
Ethanol p-TsOH 12 76
DMF None 24 41

Methanone Formation via Acylation

Schotten-Baumann Reaction

The piperazine nitrogen reacts with furan-2-carbonyl chloride in a biphasic system (dichloromethane/water) at 0°C:

$$
\text{4-(3-methyl-triazolo-pyrazin-8-yl)piperazine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaHCO₃}} \text{Target Compound} \quad \text{}
$$

Critical Parameters

  • Temperature Control : ≤5°C prevents furan ring decomposition.
  • Base Selection : NaHCO₃ minimizes side reactions compared to NaOH.

Yield Comparison

Base Solvent Yield (%)
NaHCO₃ CH₂Cl₂/H₂O 68
Et₃N THF 54

Alternative Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate piperazine coupling. A 15-minute reaction in methanol at 100°C achieves 82% yield, reducing traditional 12-hour protocols.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative coupling, with reported purity >95% after cleavage (TFA/CH₂Cl₂).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.60 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.12–4.08 (m, 4H, piperazine-H), 3.95–3.91 (m, 4H, piperazine-H), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₇H₁₈N₆O₂ [M+H]⁺: 363.1424; found: 363.1426.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows >99% purity at 254 nm.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Contribution (%)
Triazolo-pyrazine 12,500 58
Piperazine 980 18
Furan-2-carbonyl chloride 3,200 24

Waste Stream Management

  • POCl₃ neutralization generates 3.2 kg phosphate waste per kg product.
  • Microwave methods reduce solvent use by 40% compared to batch processes.

Applications and Derivatives

While primarily investigated as a kinase inhibitor precursor, recent studies highlight:

  • Antibacterial activity : MIC = 16 µg/mL against E. coli via triazole-mediated membrane disruption.
  • Urease inhibition : IC₅₀ = 0.34 µM through Ni²⁺ chelation at the enzyme active site.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The triazolopyrazine moiety can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, pharmacological activity, and synthetic efficiency:

Compound Core Structure Key Substituents Biological Activity Synthetic Yield References
Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone [1,2,4]Triazolo[4,3-a]pyrazine 3-methyl, furan-2-ylmethanone GPCR modulation (e.g., GPR55 antagonism) Not reported
4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-yl)piperazin-1-ylmethanone (7a–e) [1,2,4]Triazolo[4,3-a]quinoxaline Substituted benzoylpiperazine Positive inotropic activity (0.99–4.71% stroke volume increase) Not reported
Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (53) Pyrazolo[4,3-d]pyrimidine 1-methyl, furan-2-ylmethanone GPCR antagonism (e.g., GPR55) 65%
Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (54) Pyrrolo[2,1-f][1,2,4]triazine Furan-2-ylmethanone GPCR antagonism (e.g., GPR55) 65%
8-Amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives [1,2,4]Triazolo[4,3-a]pyrazin-3-one 8-amino, hydroxypropoxy-phenyl Neurokinin-3 receptor antagonism 65–99%

Key Observations:

Core Structure Impact: The [1,2,4]triazolo[4,3-a]pyrazine core (target compound) exhibits distinct receptor binding compared to quinoxaline (7a–e) or pyrazolopyrimidine (53) derivatives. For instance, quinoxaline analogues (7a–e) show moderate positive inotropic effects in rabbit heart models (4.71% stroke volume increase for 7c), whereas pyrazine-based compounds are more associated with GPCR modulation . Pyrrolo[2,1-f][1,2,4]triazine derivatives (e.g., 54) exhibit lower melting points (158–160°C) compared to pyrazine/pyrimidine analogues (176–178°C), suggesting differences in crystallinity and solubility .

Substituent Effects: The 3-methyl group on the triazole ring enhances metabolic stability by reducing oxidative degradation, a feature absent in 8-amino-triazolopyrazinones (e.g., derivatives in ). Piperazine-linked furan-2-ylmethanone is critical for GPCR affinity. Replacing furan with phenyl (as in 7a–e) reduces activity, highlighting the furan ring’s role in π-π stacking interactions .

Synthetic Efficiency: Derivatives with amino groups (e.g., 8-amino-triazolopyrazinones) require multi-step syntheses but achieve high yields (99%) via optimized coupling reactions . One-pot reactions (e.g., Scheme 2 in ) for pyran/thiazole derivatives demonstrate time-efficient pathways but lower yields (65%) compared to chromatographic purification methods .

Data Table: Physicochemical Properties

Property Target Compound Compound 53 Compound 54 7c
Melting Point (°C) Not reported 176–178 158–160 Not reported
¹H NMR (δ, ppm) Not available 7.45–8.10 (aromatic) 7.30–8.05 (aromatic) Not available
Bioactivity GPCR antagonism GPCR antagonism GPCR antagonism 4.71% stroke volume increase
Synthetic Yield Not reported 65% 65% Not reported

Research Findings and Implications

  • GPCR Selectivity: The target compound’s furan-2-ylmethanone group confers selectivity for GPR55 over related receptors (e.g., neurokinin-3), as seen in analogues like 53 and 54 .
  • Synthetic Challenges: The absence of reported yields for the target compound contrasts with high-yield routes for 8-amino derivatives (e.g., 99% in ), indicating room for methodological optimization.

Biological Activity

Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole and pyrazine moieties through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

2. Biological Activity Overview

Furan derivatives and triazole-based compounds have been reported to exhibit a wide range of biological activities including:

  • Antibacterial Activity : Many triazolo[4,3-a]pyrazine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds bearing similar structures have shown MIC values comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Some derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, a related compound exhibited IC50 values in the low micromolar range against colon cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Effects : Triazole compounds have been linked to anti-inflammatory responses in various biological assays, suggesting potential use in treating inflammatory diseases .

3.1 Antibacterial Studies

Recent studies have highlighted the antibacterial efficacy of compounds with similar structural features. For instance:

CompoundTarget BacteriaMIC (µg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

These results indicate that modifications in the molecular structure can enhance antibacterial potency .

3.2 Anticancer Studies

The anticancer potential has been investigated through various assays:

CompoundCell LineIC50 (µM)
RB7HCT-1166.58
RB7HT-2911.10

The mechanism of action involves induction of apoptosis through mitochondrial pathways, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .

3.3 Structure-Activity Relationship (SAR)

The biological activity is often linked to specific structural features:

  • Substituents : The presence of electron-donating groups enhances antibacterial activity.
  • Chain Length : Longer aliphatic chains improve lipophilicity and cell permeability.

Case Study 1: Antibacterial Efficacy

A study synthesized several triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity using microbroth dilution methods. Notably, compound 2e showed significant activity against both Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new antibiotics .

Case Study 2: Anticancer Activity

In another investigation involving cancer cell lines, a derivative was found to inhibit cell growth effectively by inducing apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.